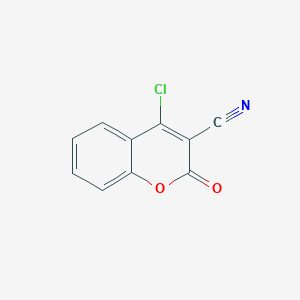

4-Chloro-2-oxo-2H-chromene-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClNO2/c11-9-6-3-1-2-4-8(6)14-10(13)7(9)5-12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMWDCARWNJLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50518781 | |

| Record name | 4-Chloro-2-oxo-2H-1-benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22408-61-3 | |

| Record name | 4-Chloro-2-oxo-2H-1-benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Derivatization of 4 Chloro 2 Oxo 2h Chromene 3 Carbonitrile

Nucleophilic Substitution Reactions at the C-4 Position of the Chromene Ring

The chlorine atom at the C-4 position of the 2-oxo-2H-chromene ring is a labile leaving group, making this position highly susceptible to nucleophilic attack. This reactivity is a cornerstone for the synthesis of a wide array of 4-substituted coumarin (B35378) derivatives.

The reaction of 4-chloro-2-oxo-2H-chromene-3-carbonitrile with various nitrogen-based nucleophiles, such as primary aromatic amines and heteroarylamines, is a well-established method for creating new C-N bonds at the C-4 position. These reactions are typically carried out in a suitable solvent like acetonitrile, often with a catalytic amount of a base such as triethylamine (B128534) to facilitate the reaction. scispace.comsemanticscholar.orgscispace.com

The initial step involves the nucleophilic attack of the amine on the electron-deficient C-4 carbon, leading to the displacement of the chloride ion. This is followed by a spontaneous intramolecular cyclization, where the nitrogen of the newly introduced amino group attacks the cyano group at C-3. semanticscholar.orgscispace.com This tandem reaction sequence leads directly to the formation of complex, fused heterocyclic systems.

For instance, the reaction with 4-methylpyridin-2-ylamine results in the formation of 7-imino-10-methyl-7H-5-oxa-7a,12-diaza-benzo[a]anthracen-6-one. scispace.comscispace.com Similarly, reacting the parent compound with 6-methoxy-benzothiazol-2-ylamine yields 7-imino-10-methoxy-7H-5-oxa-12-thia-7a,13-diaza-indeno[1,2-b]phenanthren-6-one. scispace.comscispace.com These transformations highlight the efficiency of using this compound as a building block for constructing polycyclic aromatic compounds with potential biological activities.

Table 1: Synthesis of Fused Heterocycles via Nucleophilic Substitution

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Methylpyridin-2-ylamine | 7-Imino-10-methyl-7H-5-oxa-7a,12-diaza-benzo[a]anthracen-6-one | 52% | scispace.comscispace.com |

| 6-Methoxy-benzothiazol-2-ylamine | 7-Imino-10-methoxy-7H-5-oxa-12-thia-7a,13-diaza-indeno[1,2-b]phenanthren-6-one | 39% | scispace.comscispace.com |

The imino derivatives formed from the cyclocondensation reactions described above are themselves valuable intermediates. researchgate.netresearchgate.net The imino group in these fused systems can be readily hydrolyzed under acidic conditions to afford the corresponding oxo derivatives. scispace.comscispace.com

For example, the acid hydrolysis of 7-imino-10-methyl-7H-5-oxa-7a,12-diaza-benzo[a]anthracen-6-one and 7-imino-10-methoxy-7H-5-oxa-12-thia-7a,13-diaza-indeno[1,2-b]phenanthren-6-one yields their respective dione (B5365651) analogues: 10-methyl-5-oxa-7a,12-diaza-benzo[a]anthracene-6,7-dione and 10-methoxy-5-oxa-12-thia-7a,13-diaza-indeno[1,2-b]phenanthrene-6,7-dione. scispace.comscispace.com This two-step process—nucleophilic substitution followed by hydrolysis—provides a reliable route to complex heterocyclic ketones.

Table 2: Hydrolysis of Imino Derivatives to Oxo Derivatives

| Imino Compound | Product (Oxo Derivative) | Yield (%) | Reference |

|---|---|---|---|

| 7-Imino-10-methyl-7H-5-oxa-7a,12-diaza-benzo[a]anthracen-6-one | 10-Methyl-5-oxa-7a,12-diaza-benzo[a]anthracene-6,7-dione | 64% | scispace.com |

| 7-Imino-10-methoxy-7H-5-oxa-12-thia-7a,13-diaza-indeno[1,2-b]phenanthren-6-one | 10-Methoxy-5-oxa-12-thia-7a,13-diaza-indeno[1,2-b]phenanthrene-6,7-dione | 58% | scispace.com |

Ring Transformation and Annulation Reactions Involving the Chromene Core

Beyond simple substitution, this compound can undergo more profound structural changes, including the opening of its lactone ring and subsequent recyclization to form new heterocyclic frameworks.

The coumarin lactone ring, while generally stable, can be opened under specific reaction conditions, paving the way for novel molecular rearrangements. researchgate.net For example, reaction with hydroxylamine (B1172632) under certain reflux conditions can lead to the opening of the pyrone ring. iscmp.org This can result in the formation of isoxazole (B147169) derivatives, such as ethyl 5-(2-hydroxyphenyl)isoxazole-4-carboxylate, where the original coumarin structure is completely transformed. iscmp.orgresearchgate.net This pathway demonstrates the potential to convert the benzopyran-2-one core into different heterocyclic systems.

Annulation, the construction of a new ring onto an existing one, is a powerful strategy for synthesizing complex molecules. This compound is an excellent substrate for such reactions. As previously discussed, reactions with bifunctional nucleophiles like amino-substituted heterocycles lead to the formation of fused polycyclic systems such as diaza-benzo[a]anthracenes and thia-diaza-indeno[1,2-b]phenanthrenes through a sequence of substitution and cyclization. scispace.comscispace.com

Furthermore, the reaction with hydroxylamine can also lead to the formation of 4H-chromeno[3,4-d]isoxazol-4-one, a fused isoxazole-coumarin system, depending on the reaction conditions. iscmp.orgresearchgate.net The reaction with selenium and sodium borohydride (B1222165), followed by treatment with halo-acids like chloroacetonitrile, results in the synthesis of 3-amino-4-oxo-4H-seleno[3,2-c]chromene derivatives, demonstrating the construction of selenium-containing fused rings. researchgate.netresearchgate.net These examples showcase the versatility of the starting material in building a diverse range of fused heterocyclic structures.

Functionalization and Transformations of the Carbonitrile Group

The carbonitrile (cyano) group at the C-3 position is a key functional handle that can be elaborated into various other functionalities, further expanding the synthetic utility of the parent molecule.

The nitrile group is an essential participant in the cyclocondensation reactions with nitrogen nucleophiles, where it is incorporated into the newly formed heterocyclic ring. scispace.comscispace.com Beyond this, the nitrile group can be a precursor for other functional groups. For instance, the reaction of this compound with selenium and sodium borohydride leads to the formation of a 3-cyano-4-coumarinselenol intermediate. researchgate.netresearchgate.net This intermediate readily reacts with various halo-acids, where the cyano group and the newly introduced selenium atom are integral to the formation of the final fused seleno[3,2-c]chromene system. researchgate.netresearchgate.net In these reactions, the nitrile group acts as an anchor and an electrophilic center for the cyclization step that forms the fused heterocyclic product.

Oxidative Functionalization Strategies Utilizing Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as versatile and environmentally benign tools in modern organic synthesis, offering a powerful alternative to traditional heavy metal oxidants. Their application in the functionalization of heterocyclic systems, including coumarin derivatives, has garnered significant attention. While direct oxidative functionalization of This compound using hypervalent iodine reagents is a specialized area of research, the known reactivity patterns of these reagents with similar substrates allow for the extrapolation of potential synthetic strategies.

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are known to participate in a variety of transformations, including oxidation, halogenation, and rearrangement reactions. nih.govmkuniversity.ac.in In the context of the coumarin scaffold, these reagents can be employed to introduce new functional groups or to mediate complex molecular rearrangements.

One potential application involves the direct functionalization of the coumarin ring. For instance, hypervalent iodine(III) reagents have been successfully used for the C3-H regioselective halogenation of 4-quinolones, a heterocyclic system with structural similarities to coumarins. nih.gov This suggests the possibility of employing a similar strategy for the functionalization of the coumarin nucleus in This compound , potentially at positions other than the already substituted C3 and C4.

Furthermore, hypervalent iodine reagents can act as potent oxidants to initiate cascade reactions. Research on 2-amino-4H-chromenes has shown that hypervalent iodine reagents can promote oxidative functionalization leading to the formation of dihydropyrrole derivatives through a tandem sequence of oxidation, rearrangement, and ring contraction. While the starting material is different, this highlights the potential of hypervalent iodine reagents to induce significant structural modifications on the chromene core.

The general mechanism for such transformations often involves the initial electrophilic attack of the hypervalent iodine reagent on a nucleophilic site of the substrate, followed by ligand exchange and reductive elimination of the iodinane species. The specific outcome of the reaction is highly dependent on the nature of the substrate, the hypervalent iodine reagent used, and the reaction conditions.

| Hypervalent Iodine Reagent | Potential Transformation on Coumarin Core | Plausible Reaction Type |

|---|---|---|

| Phenyliodine(III) diacetate (PIDA) | Introduction of an acetate (B1210297) group | Oxidative acetoxylation |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Introduction of a trifluoroacetate (B77799) group or promotion of rearrangement | Oxidative trifluoroacetoxylation / Rearrangement |

| Iodosylbenzene (PhIO) with TMSN3 | Introduction of an azide (B81097) group | Oxidative azidation umn.edu |

Radical-Mediated Arylation and Other Carbon-Carbon Bond Formations

Radical-mediated reactions offer a powerful and complementary approach to the functionalization of heterocyclic compounds, including coumarin derivatives. These reactions often proceed under mild conditions and exhibit a high degree of functional group tolerance, making them particularly attractive for the late-stage modification of complex molecules. The presence of the electron-withdrawing nitrile group and the chloro leaving group on This compound makes it a suitable substrate for various radical-based carbon-carbon bond-forming reactions.

One of the most significant applications of radical chemistry in this context is the formation of new aryl-carbon bonds. While traditional cross-coupling reactions often require pre-functionalized coupling partners, radical arylation can, in some cases, proceed via direct C-H activation or through the generation of radical intermediates from readily available precursors. For instance, the regioselective C-3 arylation of coumarins has been achieved using arylhydrazines in the presence of an oxidizing agent like potassium permanganate, which generates aryl radicals in situ. researchgate.net A similar strategy could potentially be adapted for the arylation of This compound , where the chloro group at C4 could be displaced by an incoming aryl radical.

Photoredox catalysis has emerged as a particularly powerful tool for initiating radical reactions under exceptionally mild conditions. Visible light-driven reductive azaarylation of coumarin-3-carboxylic acids has been demonstrated, showcasing the utility of this approach for C-C bond formation at the C4 position of the coumarin ring. nih.gov This methodology involves the generation of a radical anion from an azaarene, which then adds to the coumarin system. A similar reductive coupling strategy could be envisioned for This compound , where the chloro group would serve as a leaving group.

Furthermore, radical cascade cyclizations represent an elegant method for the construction of more complex fused heterocyclic systems. A photo-promoted radical cascade cyclization of 4-(allylamino)-3-cyanocoumarins has been developed to access sulfonylated pyrido[3,2-c]coumarin derivatives. rsc.org This transformation proceeds via the generation of a sulfonyl radical, which adds to the cyano group, followed by an intramolecular cyclization. This demonstrates the potential for intramolecular radical additions to the nitrile group of This compound to build intricate molecular architectures.

The general principle behind these radical C-C bond-forming reactions involves the generation of a radical species, either through oxidation, reduction, or photoredox catalysis. This radical then adds to a suitable acceptor on the coumarin core, or displaces a leaving group, to form the new carbon-carbon bond.

| Reaction Type | Radical Source/Precursor | Key Features | Potential Application to Target Compound |

|---|---|---|---|

| Regioselective C-3 Arylation | Arylhydrazines with KMnO4researchgate.net | Direct arylation of the coumarin ring. | Displacement of the C4-chloro group by an aryl radical. |

| Reductive Azaarylation | (Cyano)azaarenes with a photoredox catalyst nih.gov | Mild, visible-light mediated C-C bond formation at C4. | Reductive coupling with azaarenes at the C4 position. |

| Radical Cascade Cyclization | Sulfonyl radicals from sulfonyl chlorides rsc.org | Construction of fused heterocyclic systems. | Intramolecular cyclization involving the nitrile group. |

Advanced Spectroscopic and Crystallographic Investigations of Chromene 3 Carbonitrile Molecular Structures

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

While a complete NMR dataset for 4-Chloro-2-oxo-2H-chromene-3-carbonitrile is not widely published, the analysis of its parent compound, 2-oxo-2H-chromene-3-carbonitrile , offers a foundational understanding of the expected spectral features. amazonaws.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and coupling of protons. For the parent compound, 2-oxo-2H-chromene-3-carbonitrile , the spectrum in DMSO-d₆ shows distinct signals for the aromatic protons and a key singlet for the vinylic proton at the C4 position. amazonaws.com The aromatic protons typically appear as a complex multiplet, while the lone proton at C4 is highly deshielded due to the adjacent oxygen and electron-withdrawing groups, appearing as a sharp singlet at 8.94 ppm. amazonaws.com For the target molecule, this compound, this C4-H signal would be absent due to the substitution with a chlorine atom, a key diagnostic feature. The aromatic protons would remain, with their chemical shifts influenced by the electronic effects of the C4-chloro substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For coumarin (B35378) derivatives, characteristic signals include the carbonyl carbon (C2) of the lactone, typically found in the 155-165 ppm region, and the nitrile carbon (C≡N), which appears around 115-120 ppm. rsc.org The carbons of the aromatic ring and the C3/C4 olefinic carbons also give distinct signals. The substitution at C4 with a chlorine atom in the target molecule would significantly shift the resonance of C4 and influence the shifts of neighboring carbons compared to the parent structure.

Table 1: Representative ¹H NMR Data for 2-oxo-2H-chromene-3-carbonitrile Data obtained in DMSO-d₆. Source: amazonaws.com

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 8.94 | Singlet | H4 |

| 7.76-7.81 | Multiplet | Ar-H |

| 7.43-7.50 | Multiplet | Ar-H |

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, especially in complex aromatic systems, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity of protons within the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary (non-protonated) carbons by observing their correlations to nearby protons. For instance, the protons on the aromatic ring would show HMBC correlations to the carbonyl carbon (C2), the nitrile carbon, and the quaternary carbons of the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. While less critical for this planar system, it can confirm through-space interactions between adjacent protons. The collective data from these 1D and 2D experiments allows for the complete and confident assignment of the molecule's complex structure. mdpi.com

Infrared (IR) Spectroscopy for Characterization of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis is based on the absorption of specific frequencies of IR radiation, which correspond to the vibrational frequencies of different chemical bonds.

For this compound, the key functional groups are the α,β-unsaturated lactone, the nitrile group, and the aromatic ring. While a specific spectrum for this compound is not available, the IR spectrum of the parent 2-oxo-2H-chromene-3-carbonitrile from the NIST database provides an excellent reference for the expected absorption bands. nist.gov

The most diagnostic peaks are:

C≡N Stretch: A sharp, intense absorption corresponding to the nitrile group, typically appearing in the 2200-2240 cm⁻¹ region. In the reference spectrum, this is observed at approximately 2233 cm⁻¹. nist.gov

C=O Stretch: A very strong absorption from the lactone carbonyl group. For α,β-unsaturated lactones like coumarins, this peak is typically found between 1710-1750 cm⁻¹. nist.gov

C=C Stretch: Absorptions for the carbon-carbon double bonds within the aromatic ring and the pyrone ring appear in the 1450-1650 cm⁻¹ region. nist.gov

C-O Stretch: The C-O-C stretching vibrations of the lactone ester group are expected in the 1000-1300 cm⁻¹ range. nist.gov

C-Cl Stretch: The presence of the chlorine atom at C4 in the target molecule would introduce a C-Cl stretching vibration, typically observed in the 600-800 cm⁻¹ region, though it can be difficult to assign definitively in a complex fingerprint region.

Table 2: Characteristic IR Absorption Bands for 2-oxo-2H-chromene-3-carbonitrile Data obtained from solid-state KBr pellet. Source: nist.gov

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2233 | Strong, Sharp | C≡N (Nitrile) Stretch |

| ~1730 | Very Strong | C=O (Lactone) Stretch |

| ~1600, ~1560 | Medium-Strong | C=C (Aromatic/Vinylic) Stretch |

| ~1250 | Strong | C-O (Ester) Asymmetric Stretch |

| ~1100 | Strong | C-O (Ester) Symmetric Stretch |

| ~750 | Strong | C-H Bending (ortho-disubstituted aromatic) |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns.

The molecular formula of this compound is C₁₀H₄ClNO₂, giving a monoisotopic mass of approximately 204.99 Da. A high-resolution mass spectrum (HRMS) would confirm this exact mass, thereby validating the elemental formula.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl (M+2). This characteristic M/M+2 ratio is a definitive indicator of the presence of a single chlorine atom in the molecule.

While a detailed fragmentation analysis for the target compound is not published, analysis of related coumarin structures suggests that common fragmentation pathways would involve the loss of carbon monoxide (CO) from the lactone ring, a characteristic fragmentation for coumarins, leading to a significant [M-28]⁺ peak. Further fragmentation would involve the cleavage of the heterocyclic ring and loss of the nitrile group.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation and Intermolecular Interactions

No crystal structure has been published for this compound. However, the crystal structure of the closely related 2-oxo-2H-chromene-3-carboxamide provides valuable insight into the expected solid-state conformation. nih.gov The analysis reveals that the coumarin ring system is essentially planar, a characteristic feature of this heterocyclic core. nih.govnih.gov

In the crystal lattice, molecules are held together by a network of intermolecular interactions. For the carboxamide analogue, hydrogen bonds involving the amide group are dominant. nih.gov For the target nitrile compound, which lacks strong hydrogen bond donors, the crystal packing would likely be governed by weaker interactions such as π–π stacking between the planar aromatic rings and dipole-dipole interactions involving the polar carbonyl and nitrile groups. The chlorine atom would also participate in halogen bonding or other weak intermolecular contacts.

Table 3: Representative Crystallographic Data for the Analogous Compound 2-oxo-2H-chromene-3-carboxamide Source: nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇NO₃ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 4.7630 |

| b (Å) | 14.3440 |

| c (Å) | 12.3505 |

| β (°) | 95.601 |

| Volume (ų) | 840.96 |

| Z | 4 |

Elemental Microanalysis for Verifying Compound Purity and Stoichiometry

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula to confirm its elemental composition and assess its purity.

For this compound (C₁₀H₄ClNO₂), the theoretical elemental composition can be calculated from its molecular weight (205.60 g/mol ). In a research context, a newly synthesized batch of the compound would be considered pure if the experimentally found values are within ±0.4% of the calculated values.

A study reporting the synthesis of the parent compound, 2-oxo-2H-chromene-3-carbonitrile , provides a direct example of this analysis. amazonaws.com

Table 4: Elemental Analysis Data for 2-oxo-2H-chromene-3-carbonitrile (C₁₀H₅NO₂) Source: amazonaws.com

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 70.18 | 69.83 |

| Hydrogen (H) | 2.92 | 2.86 |

| Nitrogen (N) | 8.19 | 8.30 |

For the target compound, this compound, the expected values would be different due to the presence of chlorine and one less hydrogen atom.

Table 5: Calculated Elemental Composition for this compound (C₁₀H₄ClNO₂)

| Element | Calculated (%) |

|---|---|

| Carbon (C) | 58.42 |

| Hydrogen (H) | 1.96 |

Successful agreement between calculated and found values in an experimental setting would provide strong evidence for the compound's identity and purity.

Mechanistic Studies of Biological Activities of 4 Chloro 2 Oxo 2h Chromene 3 Carbonitrile Derivatives

Investigations into Enzyme Inhibition Profiles and Molecular Mechanisms

Derivatives of the 2-oxo-2H-chromene-3-carbonitrile scaffold have been identified as potent inhibitors of several classes of enzymes. The following sections detail the molecular mechanisms behind their inhibitory actions against kinases, hydrolases, and proteases.

Kinase Inhibition Studies (e.g., CHK1 Kinase)

While direct inhibition of Checkpoint Kinase 1 (CHK1) by 4-chloro-2-oxo-2H-chromene-3-carbonitrile itself is not extensively documented in readily available literature, related chromene derivatives have demonstrated significant activity against other important kinases, such as Src kinase. Src kinase is a non-receptor tyrosine kinase that is often overexpressed in various human cancers, including those of the colon, breast, and lung, making it a key therapeutic target.

A study involving a series of 2-amino-7-dimethylamino-4H-chromene-3-carbonitrile derivatives, which share the core chromene-3-carbonitrile structure, identified several potent Src kinase inhibitors. nih.gov These compounds were evaluated for their ability to inhibit Src kinase and for their antiproliferative effects on human cancer cell lines. nih.gov Notably, derivatives with specific substitutions on the 4-aryl ring, such as 2-chlorophenyl (compound 4c ), 3-nitrophenyl (compound 4h ), and 2,3-dichlorophenyl (compound 4k ), showed significant inhibitory effects with IC₅₀ values in the low micromolar range. nih.gov

Compound 4c was found to be relatively selective for Src kinase when tested against other kinases like the epidermal growth factor receptor (EGFR), C-terminal Src kinase (Csk), and lymphocyte-specific protein tyrosine kinase (Lck). nih.gov This selectivity suggests that the chromene scaffold can be optimized to target specific kinases. The data indicates that the 4H-chromene-3-carbonitrile framework is a promising starting point for the development of more potent and selective kinase inhibitors. nih.gov

Hydrolase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of the chromene scaffold have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. Imbalances in cholinergic signaling are implicated in Alzheimer's disease.

A series of imino-2H-chromene derivatives were designed and evaluated as potential multifunctional agents for Alzheimer's disease. nih.gov Within this series, compound 10a , which features a benzyl (B1604629) pendant, was identified as the most effective inhibitor of both AChE and BChE. nih.gov It displayed an IC₅₀ value of 3.3 µM against BChE. nih.gov Kinetic analysis revealed that compound 10a acts as a mixed-type inhibitor of BChE, indicating that it binds to both the free enzyme and the enzyme-substrate complex. nih.gov

In another study, amino-7,8-dihydro-4H-chromenone derivatives were assessed for their inhibitory potential against these enzymes. nih.gov A derivative with a 4-chlorobenzyloxy substitution (4c ) showed significant BChE inhibitory activity with an IC₅₀ value of 0.89 µM. nih.gov The most potent compound in this series, 4k , acted as a competitive inhibitor of BChE, meaning it competes with the natural substrate for binding to the enzyme's active site. nih.gov

Furthermore, the related coumarin (B35378) derivative glycyrol, isolated from Glycyrrhiza uralensis, has been shown to effectively inhibit both BChE and AChE with IC₅₀ values of 7.22 µM and 14.77 µM, respectively. mdpi.com Docking studies suggested its higher affinity for BChE is driven by hydrogen bond formation with Thr284 and Val288 residues. mdpi.com This compound was determined to be a noncompetitive inhibitor of BChE. mdpi.com

| Compound | Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Imino-2H-chromene 10a | BuChE | 3.3 | Mixed | nih.gov |

| Chromenone 4c | BuChE | 0.89 | Not specified | nih.gov |

| Chromenone 4k | BuChE | 0.65 | Competitive | nih.gov |

| Glycyrol (Coumarin) | BuChE | 7.22 | Noncompetitive | mdpi.com |

| AChE | 14.77 | Not specified | mdpi.com |

Protease Inhibition (e.g., HIV-1 Protease)

The chromene scaffold has also been explored for its potential to inhibit viral enzymes, which are crucial for viral replication. While research on direct inhibition of HIV-1 Protease by this compound derivatives is limited, related structures have shown potent inhibition against other key HIV enzymes, such as HIV-1 integrase (IN). HIV-1 IN is responsible for inserting the viral DNA into the host cell's genome, an essential step in the retroviral life cycle.

In an effort to identify new anti-HIV agents, a series of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives were synthesized and evaluated. rsc.org These compounds, built upon the 2-oxo-2H-chromene core, demonstrated promising inhibitory activity against HIV-1 IN, with IC₅₀ values in the nanomolar range. rsc.org Molecular modeling studies supported these findings, showing that the compounds effectively bind to the active pocket of the enzyme. rsc.org

Additionally, other research has focused on synthesizing fused chromene derivatives and evaluating their anti-HIV activity. researchgate.net For instance, compounds derived from 2-amino-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile were screened for inhibitory activity against HIV-1 and HIV-2 in cell-based assays. researchgate.net While these studies confirm the antiviral potential of the broader chromene class, the work on 2-oxo-2H-chromene-3-carbohydrazides provides a specific example of potent, direct enzyme inhibition relevant to anti-HIV therapy. rsc.org

Elucidation of Cellular Pathway Modulation by Chromene Derivatives

Beyond direct enzyme inhibition, derivatives of this compound modulate fundamental cellular pathways, most notably those leading to programmed cell death (apoptosis). Their interaction with key structural components of the cell, such as tubulin, is often central to this activity.

Mechanisms of Apoptosis Induction in Specific Cell Lines

A significant body of research has established that 4-aryl-2-oxo-2H-chromenes and related 4H-chromene-3-carbonitrile derivatives are potent inducers of apoptosis in cancer cells. nih.govresearchgate.netnih.gov The mechanism often involves arresting the cell cycle at the G2/M phase, which precedes the activation of the apoptotic cascade. researchgate.netnih.gov

The discovery of 4-aryl-2-oxo-2H-chromenes as apoptosis inducers stemmed from high-throughput screening assays based on caspase activation. nih.govscilit.com These studies revealed that removing the chiral center present in the related 4-aryl-4H-chromene series and replacing the 2-amino group with a 2-oxo group were well-tolerated modifications that maintained potent pro-apoptotic activity. nih.gov For example, a derivative with an N-methyl pyrrole (B145914) fused at the 7,8-positions (compound 2a ) exhibited an EC₅₀ value of just 13 nM for inducing apoptosis in T47D breast cancer cells. nih.govresearchgate.net

The apoptotic process initiated by these compounds is characterized by key molecular events, including the cleavage of poly(ADP-ribose) polymerase (PARP) and nuclear fragmentation. researchgate.net Furthermore, studies have shown that these compounds can trigger apoptosis through the activation of effector caspases like caspase-3/7. nih.gov This caspase activation is a critical step in the execution phase of apoptosis, leading to the systematic dismantling of the cell. nih.gov The ability of these compounds to induce apoptosis in various human cell lines, including Jurkat and T47D, highlights the broad potential of this chemical scaffold. researchgate.net

| Compound | Description | EC₅₀ (nM) | Reference |

|---|---|---|---|

| 2a | 4-Aryl-2-oxo-2H-chromene with 7,8-fused N-methyl pyrrole | 13 | nih.govresearchgate.net |

Interactions with Cellular Components (e.g., Tubulin Polymerization)

A primary mechanism by which many chromene derivatives induce cell cycle arrest and apoptosis is through their interaction with the microtubule network. nih.govnih.gov Microtubules, polymers of α- and β-tubulin, are essential for cell division, and their disruption is a validated anti-cancer strategy.

Several 4-aryl-4H-chromene derivatives have been identified as potent inhibitors of tubulin polymerization. researchgate.netresearchgate.net They function as vascular disrupting agents by interfering with the dynamic instability of microtubules. researchgate.netnih.gov Mechanistically, these compounds bind to the colchicine (B1669291) binding site on β-tubulin, thereby preventing the assembly of microtubules. nih.gov This action leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering caspase-dependent apoptosis. nih.gov

A notable example is the compound Crolibulin™ (MX 58151), a 2-amino-4H-chromene-3-carbonitrile derivative that has advanced to clinical trials. nih.govscirp.org It was identified as a tubulin inhibitor that induces apoptosis with an EC₅₀ of 50 nM in T47D breast cancer cells. scirp.org The effectiveness of these compounds, even in cell lines resistant to other tubulin-targeting agents like paclitaxel, underscores their distinct mechanism of action and therapeutic potential. researchgate.net

Modulation of Inflammatory and Immune Responses at the Molecular Level

Derivatives of this compound have demonstrated significant potential in modulating inflammatory and immune responses at the molecular level. These compounds often exhibit anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory cascade. nih.govresearchgate.net One of the primary mechanisms is the inhibition of pro-inflammatory cytokine production. nih.gov For instance, certain chromene derivatives have been shown to suppress the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal mediators of inflammation. nih.gov

The anti-inflammatory effects of these derivatives are often linked to their ability to interfere with the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov TLR4 activation by lipopolysaccharide (LPS) triggers a downstream cascade involving mitogen-activated protein kinases (MAPKs), leading to the production of inflammatory mediators. nih.gov Some 2-phenyl-4H-chromen-4-one derivatives have been found to inhibit this pathway, thereby reducing the expression of nitric oxide (NO), TNF-α, and IL-6. nih.gov Furthermore, studies on 4H-chromene and chromeno[2,3-b]pyridine derivatives have shown potent inhibition of TNF-α-induced nitric oxide production in chondrocytes, suggesting their potential in addressing inflammation associated with conditions like osteoarthritis. researchgate.net

The immunomodulatory effects also extend to influencing immune cell function. For example, some chromene derivatives have been investigated for their ability to prolong NF-κB activation, a key transcription factor in the immune response, which could be beneficial for enhancing the efficacy of immunotherapies. researchgate.net This modulation of critical signaling pathways underscores the therapeutic potential of this compound derivatives in a variety of inflammatory and immune-related disorders.

Mechanisms of Antioxidant Action, Including Free Radical Scavenging

The antioxidant properties of this compound derivatives are a significant aspect of their biological profile. These compounds exert their antioxidant effects through various mechanisms, primarily centered around the scavenging of free radicals. malayajournal.orgnih.gov Free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), are highly reactive molecules that can cause cellular damage and contribute to various diseases. malayajournal.org

The chromene scaffold itself contributes to the antioxidant potential due to its chemical structure. malayajournal.orgnih.gov Derivatives often contain hydroxyl groups and other electron-donating substituents that can readily donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing further damage. nih.gov This free radical scavenging activity has been demonstrated in various in vitro assays, including the DPPH (2,2-diphenyl-1-picryl-hydrazyl), nitric oxide, and hydrogen peroxide radical scavenging methods. malayajournal.orgnih.gov

For instance, a series of 2-amino-7-hydroxy-4-(4-(alkyloxy)phenyl)-4H-chromene-3-carbonitrile derivatives exhibited excellent radical scavenging activities against superoxide (B77818) anion, nitric oxide, DPPH, and hydrogen peroxide radicals. malayajournal.org The presence of an OCH3 group on an aryl azo-substituted chromene was shown to enhance DPPH radical scavenging activity due to the electron-donating capability of the methoxy (B1213986) group. nih.gov Similarly, certain coumarin derivatives have shown improved antioxidant properties compared to the standard antioxidant, ascorbic acid. nih.gov These findings highlight the role of specific structural features in the potent antioxidant activity of this class of compounds.

Structure-Activity Relationship (SAR) Studies for Targeted Biological Responses

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activities. These studies involve systematically modifying the core chromene scaffold and analyzing the resulting changes in bioactivity to identify key structural features responsible for specific therapeutic effects. researchgate.netnih.gov

The type and position of substituents on the chromene ring system have a profound impact on the biological activity of the derivatives. nih.govnih.gov Systematic analysis has revealed that both electron-donating and electron-withdrawing groups can significantly modulate the potency and selectivity of these compounds.

For example, in the context of antimicrobial activity, the substitution of an electron-withdrawing group on the targeted molecule has been shown to improve its effectiveness, particularly against Gram-negative bacteria. nih.gov In another study focusing on P2Y6 receptor antagonists, various 6-alkynyl analogues of a 3-nitro-2-(trifluoromethyl)-2H-chromene were synthesized. It was found that 6-ethynyl and 6-cyano groups, as well as extended alkynes with alkyl and aryl spacers, could be introduced without losing affinity for the receptor. nih.gov Specifically, trialkylsilyl-ethynyl and p-carboxyphenyl-ethynyl derivatives were among the most potent antagonists. nih.gov

The following table summarizes the effect of different substituents on the bioactivity of chromene derivatives based on available research findings.

| Scaffold/Derivative | Substituent | Position | Effect on Bioactivity | Reference |

| Chromene-based molecules | Electron-withdrawing group | - | Improved antimicrobial activity | nih.gov |

| 3-Nitro-2-(trifluoromethyl)-2H-chromene | 6-Ethynyl, 6-Cyano | 6 | Potent P2Y6R antagonists | nih.gov |

| 3-Nitro-2-(trifluoromethyl)-2H-chromene | Trialkylsilyl-ethynyl, p-carboxyphenyl-ethynyl | 6 | Most potent P2Y6R antagonists | nih.gov |

| Chromene-based azo chromophores | - | - | Anticancer potency against HCT-116, MCF-7, and HepG-2 cell lines | nih.gov |

| 4H-chromene-3-carboxylates | Sulfonamide moiety | - | Remarkable antitumor activity | researchgate.net |

Modifications to the chromene scaffold itself, as well as the nature of the substituents, directly influence how these molecules interact with their biological targets at a molecular level. nih.govnih.gov These interactions, which include hydrogen bonding, π-π stacking, and hydrophobic interactions, are critical for the observed biological effects.

For instance, molecular docking studies of certain chromenes with α-glucosidase and tyrosinase have revealed that hydrogen bonding, π-π stacking, and hydrophobic interactions are important for significant binding to these enzymes. nih.gov In the case of P2Y6 receptor antagonists, while derivatization at the 6-position of the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold was well-tolerated and even led to increased potency, substitution at the 3-position with a carboxylic acid or ester group eliminated the affinity for the receptor, indicating that the nitro group is a critical pharmacophore for this target. nih.gov

| Chromene Scaffold Modification | Biological Target | Key Interactions | Outcome | Reference |

| 2-Aryl-2H-chromene-4-carbonitriles | α-Glucosidase, Tyrosinase | Hydrogen bonding, π-π stacking, hydrophobic interactions | Moderate enzyme inhibition | nih.gov |

| 3-Nitro-2-(trifluoromethyl)-2H-chromene | P2Y6 Receptor | - | Antagonistic activity | nih.gov |

| 3-Nitro-2-(trifluoromethyl)-2H-chromene with 6-alkynyl analogues | P2Y6 Receptor | - | Potent antagonism | nih.gov |

| 3-Carboxylic acid/ester substituted 2-(trifluoromethyl)-2H-chromene | P2Y6 Receptor | - | Elimination of affinity | nih.gov |

| 4H-chromene spacer ring with sulfonamide moiety | hCA II | Hydrophobic interactions within the active site | Potential for hCA II inhibition | nih.gov |

Computational Chemistry and Theoretical Characterization of 4 Chloro 2 Oxo 2h Chromene 3 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 4-Chloro-2-oxo-2H-chromene-3-carbonitrile. These calculations provide a molecular-level picture of the electron distribution and energy levels, which are fundamental to the compound's chemical behavior.

Methodologies such as the B3LYP functional combined with a 6-311G** basis set are commonly used for the geometry optimization and electronic property calculations of coumarin (B35378) derivatives. ijres.org Such studies yield important parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For a series of 6-chloro-coumarins, DFT calculations have been employed to predict their HOMO and LUMO energies, providing insights into their electronic characteristics. figshare.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, offering a quantitative measure of the molecule's reactivity. nih.gov These descriptors are summarized in the table below.

| Global Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

This table is representative of data that can be generated through DFT calculations for this compound, based on methodologies applied to similar coumarin derivatives.

Molecular Modeling and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular modeling and dynamics (MD) simulations are powerful tools for investigating how this compound might interact with biological targets, such as proteins or enzymes. These methods are central to structure-based drug design. nih.gov

The initial step in this process is often molecular docking, which predicts the preferred orientation of the ligand when bound to a target protein to form a stable complex. nih.gov Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For instance, molecular docking studies on other chromene derivatives have been used to predict their binding affinities and interaction mechanisms with specific enzymes. researchgate.net

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming the structure of synthesized compounds and for interpreting experimental data.

DFT calculations have been shown to be effective in predicting the ¹H and ¹³C NMR chemical shifts of coumarin derivatives. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be estimated. Comparisons between calculated and experimental spectra for related coumarins have shown good correlation, although some systematic deviations may occur. arkat-usa.org For example, calculated proton chemical shifts in aromatic regions may be slightly higher than experimental values. arkat-usa.org

Similarly, the vibrational frequencies in an IR spectrum can be computed using DFT. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental results. nottingham.ac.uk These calculations can help in the assignment of specific vibrational modes to the observed absorption bands. For instance, the characteristic carbonyl (C=O) stretching frequency in coumarins is a prominent feature in their IR spectra and can be accurately predicted. nih.gov

| Spectroscopic Parameter | Computational Method | Typical Findings for Coumarin Derivatives |

| ¹H NMR Chemical Shifts | DFT (e.g., GIAO method) | Good correlation with experimental data, with some systematic deviations. researchgate.netarkat-usa.org |

| ¹³C NMR Chemical Shifts | DFT (e.g., GIAO method) | Generally good agreement with experimental values. researchgate.net |

| IR Vibrational Frequencies | DFT (Harmonic frequency calculations) | Scaled frequencies show good agreement with experimental spectra. researchgate.netnottingham.ac.uk |

This table summarizes the application of in silico methods for predicting spectroscopic parameters of coumarin derivatives, which is applicable to this compound.

Analysis of Supramolecular Assembly and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. rsc.orgresearchgate.net This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

For coumarin derivatives, Hirshfeld surface analysis has revealed the importance of various intermolecular interactions, including C-H···O, C-H···π, and π···π stacking interactions, in dictating their supramolecular assembly. figshare.comrsc.org In chloro-substituted coumarins, C-H···Cl and C-Cl···π interactions also play a significant role in the crystal packing. figshare.com

| Intermolecular Contact Type | Typical Contribution to Hirshfeld Surface (%) | Significance in Coumarin Derivatives |

| H···H | 20 - 40 | Represents a significant portion of the surface, indicating the importance of van der Waals forces. |

| O···H/H···O | 20 - 40 | Highlights the presence of hydrogen bonds, often C-H···O interactions. figshare.comrsc.org |

| C···H/H···C | 10 - 20 | Indicates the presence of C-H···π interactions. |

| C···C | 5 - 10 | Suggests the presence of π···π stacking interactions. figshare.com |

| Cl···H/H···Cl | Variable | Important in chloro-substituted derivatives. |

| Cl···C/C···Cl | Variable | Can indicate halogen···π interactions. |

This table presents representative data on the contribution of different intermolecular contacts to the Hirshfeld surface of coumarin derivatives, based on published studies. figshare.comrsc.orgmdpi.com The exact values for this compound would require its specific crystal structure.

Theoretical Studies on Reaction Mechanisms and Transition State Structures

Theoretical chemistry provides valuable tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and transition states.

The synthesis of 2-oxo-2H-chromene-3-carbonitriles often proceeds via a Knoevenagel condensation reaction. researchgate.net For example, the reaction of a substituted salicylaldehyde (B1680747) with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), in the presence of a catalyst, is a common route. researchgate.net Theoretical studies can elucidate the role of the catalyst in lowering the activation energy of the reaction.

Computational methods, such as DFT, can be used to locate the transition state structures for each step of the reaction mechanism. The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the bond-breaking and bond-forming processes. By calculating the energy of the transition state, the activation energy of the reaction can be determined, which is directly related to the reaction rate. While specific transition state calculations for the synthesis of this compound are not detailed in the available literature, the general approach has been applied to understand the mechanisms of related chromene syntheses. nih.gov For instance, studies on the synthesis of 4H-chromenes have proposed plausible mechanisms involving intermediates that can be investigated computationally. nih.gov

Advanced Applications of Chromene 3 Carbonitrile Derivatives in Chemical Science

Design and Development of Fluorescent Probes and Biological Stains

While specific studies detailing the use of 4-Chloro-2-oxo-2H-chromene-3-carbonitrile as a fluorescent probe are not extensively documented, the broader class of coumarin-based compounds is renowned for its fluorescent properties. The coumarin (B35378) scaffold is a fundamental component in the design of fluorescent materials. academie-sciences.fr Derivatives are widely used as fluorescent probes and stains due to their high quantum yields, photostability, and sensitivity to the local environment.

The development of novel fluorescent probes often involves the functionalization of the coumarin ring system. For instance, coumarin-based carbohydrazide (B1668358) derivatives have been synthesized and investigated as "turn-off" fluorescent chemosensors. One such probe, N'-{[7-(diethylamino)-2-oxo-2H-chromen-3-yl]carbonyl}pyridine-3-carbohydrazide, demonstrates high selectivity and sensitivity for copper (Cu²⁺) ions in aqueous solutions through an intramolecular charge transfer (ICT) mechanism. nih.gov The interaction with Cu²⁺ quenches the probe's inherent fluorescence, allowing for quantitative detection. nih.gov This illustrates how the 2-oxo-2H-chromene core can be systematically modified to create highly specific analytical tools. Similarly, vinyl-substituted 2-oxo-2H-chromene-3-carbonitriles have been developed as novel fluorescent dyes, indicating the versatility of this scaffold in creating new optical materials. researchgate.net

Applications in Materials Science as Chromophores and Dyes

The electron-deficient nature of the α,β-unsaturated lactone system in the 2-oxo-2H-chromene core, enhanced by the electron-withdrawing cyano group at the C-3 position, makes these compounds excellent candidates for chromophores and dyes. These molecules are integral to the development of advanced materials for optical applications.

The photophysical properties of coumarin derivatives, including those with the 3-carbonitrile substitution, are highly sensitive to their solvent environment, a phenomenon known as solvatochromism. This property is critical for their application as environmental sensors and in dye technologies.

A detailed study of 3-cyano-7-diethylaminocoumarin, a structurally related compound, reveals significant solvatochromic shifts in both absorption and fluorescence spectra. academie-sciences.fr The position of the emission maxima is particularly sensitive to solvent polarity and acidity. academie-sciences.fr In general, an increase in solvent polarity leads to a bathochromic (red) shift in the fluorescence spectrum, which is characteristic of molecules with a larger dipole moment in the excited state compared to the ground state. This behavior is attributed to the stabilization of the excited state by polar solvent molecules. The sensitivity of these compounds to solvent properties makes them valuable probes for characterizing microenvironments. academie-sciences.fr

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 409 | 460 | 2830 |

| Toluene | 419 | 473 | 2890 |

| Dichloromethane | 428 | 486 | 3090 |

| Acetone | 426 | 493 | 3530 |

| Acetonitrile | 425 | 496 | 3700 |

| Dimethylsulfoxide | 433 | 506 | 3680 |

| Ethanol (B145695) | 429 | 505 | 3930 |

| Water | 433 | 525 | 4660 |

| This table presents the solvatochromic data for the related compound 3-cyano-7-diethylaminocoumarin, illustrating the effect of solvent polarity on its photophysical properties. Data sourced from C. R. Chimie 9 (2006) 1252–1259. academie-sciences.fr |

Organic molecules with a donor-π-acceptor (D-π-A) architecture are of significant interest for second- and third-order nonlinear optical (NLO) applications, which are crucial for technologies like optical switching and frequency conversion. nih.gov The 2-oxo-2H-chromene-3-carbonitrile scaffold can serve as an effective π-conjugated bridge and acceptor group in such systems.

Computational studies on complex chromene derivatives incorporating the 2-oxo-2H-chromene moiety have demonstrated their potential for NLO applications. nih.govresearchgate.netrsc.org Density Functional Theory (DFT) calculations on these systems reveal significant NLO properties, characterized by parameters such as average polarizability (<α>) and second hyperpolarizability (γ). For example, a study on a coumarin-based pyrano-chromene derivative revealed a low energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is conducive to intramolecular charge transfer and enhanced NLO response. nih.govrsc.org The unique properties of such compounds, including electron delocalization, polarizability, and hyperpolarizability, are paving the way for new research into efficient NLO devices. nih.gov

| Compound | Band Gap (Egap, eV) | Average Polarizability (<α>) (x 10⁻²³ esu) | Second Hyperpolarizability (γtot) (x 10⁴ esu) |

| 4a | 5.168 | 6.77005 | 0.145 |

| 4b | 6.308 | - | - |

| This table shows the calculated NLO properties for related complex chromene derivatives. Compound 4a is 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile and 4b is its carboxylic acid methyl ester analog. Data sourced from RSC Adv., 2022, 12, 33177. nih.govrsc.org |

Exploration as Chemosensors and Ion Receptors Based on the Chromene-3-carbonitrile Scaffold

The chromene-3-carbonitrile scaffold is an excellent platform for developing chemosensors due to its responsive fluorescent properties. By attaching a specific ion-binding unit (receptor) to the chromene core, highly selective and sensitive sensors can be designed. The sensing mechanism often relies on the modulation of the fluorophore's intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or other photophysical processes upon binding of the target analyte.

An example of this application is the synthesis of a coumarin-based probe for the detection of Cu²⁺ ions. nih.gov This sensor was designed with a carbohydrazide receptor attached to the 3-position of a 7-(diethylamino)-2-oxo-2H-chromene core. Upon the addition of Cu²⁺, the fluorescence of the coumarin is quenched ("turn-off" response). nih.gov The sensor exhibits a 1:1 binding stoichiometry with the copper ion and has a calculated detection limit in the nanomolar range, demonstrating its high sensitivity. nih.gov This work highlights the potential for creating a variety of ion receptors based on the 2-oxo-2H-chromene-3-carbonitrile framework for environmental and biological monitoring.

| Parameter | Value |

| Analyte | Cu²⁺ |

| Binding Constant (Ka) | 5.22 M⁻¹ |

| Limit of Detection (LOD) | 1.97 x 10⁻⁹ M |

| This table presents the performance metrics of a chemosensor based on a related 2-oxo-2H-chromene derivative for the detection of copper ions. Data sourced from J Fluoresc. 2017 Jul;27(4):1293-1298. nih.gov |

Utilization as Versatile Precursors in the Synthesis of Diverse Organic Molecules

This compound, also known as 3-cyano-4-chloro coumarin, is a highly useful and reactive intermediate in organic synthesis. The chlorine atom at the C-4 position is a good leaving group, making it susceptible to nucleophilic substitution, while the cyano group and the lactone ring offer further sites for chemical modification.

This compound serves as a key starting material for the synthesis of highly functionalized heterocyclic libraries. In one reported synthetic route, this compound undergoes a nucleophilic substitution reaction with 4-(4-aminophenyl)morpholin-3-one (B139978) to produce novel 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbonitrile derivatives in good yield. researchgate.net This highlights the utility of the chloro substituent in building more complex molecular architectures.

Furthermore, the reactivity of the closely related precursor, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, in reactions with aryl isocyanides leads to the formation of chromeno[4,3-b]quinolin-6-ones, demonstrating the capacity of the 4-chloro-2-oxo-chromene scaffold to participate in complex cascade reactions to form fused polycyclic systems. rsc.org The versatility of these precursors allows for the efficient construction of diverse molecular frameworks, which are often screened for various biological activities. researchgate.netnih.gov

Future Perspectives and Emerging Research Avenues for 4 Chloro 2 Oxo 2h Chromene 3 Carbonitrile

Exploration of Unconventional Synthetic Methodologies and Catalytic Systems

While classical methods for coumarin (B35378) synthesis are well-established, future research will likely focus on greener, more efficient, and novel synthetic strategies for 4-Chloro-2-oxo-2H-chromene-3-carbonitrile and its analogues. The development of advanced catalytic systems is central to this endeavor.

Modern synthetic approaches that could be applied or further optimized include:

Green Catalysis: The use of biodegradable and non-toxic catalysts, such as fruit extracts, has been shown to be effective for the synthesis of some 4H-chromene-3-carbonitrile derivatives. researchgate.netresearchgate.net Exploring similar biocatalysts for the synthesis of the 2-oxo-2H-chromene core could offer an environmentally benign alternative.

Nanocatalysis: Superparamagnetic nanocatalysts, like nano-kaoline/BF3/Fe3O4, have been successfully used in one-pot, solvent-free syntheses of 4H-chromenes, offering high yields, short reaction times, and easy catalyst recyclability. sharif.edu Applying this technology to the synthesis of 4-chloro-coumarin derivatives could significantly improve process efficiency.

Energy-Assisted Synthesis: Non-classical energy sources such as ultrasound and microwave irradiation are increasingly used to accelerate organic reactions. researchgate.net Ultrasound-assisted synthesis, in particular, has been employed for preparing substituted 4H-chromene-3-carbonitriles, often leading to higher yields in shorter times compared to conventional heating. researchgate.netresearchgate.net

Table 1: Comparison of Emerging Catalytic Systems for Chromene Synthesis

| Catalytic System | Methodology | Key Advantages | Potential Application for Target Compound | Reference |

|---|---|---|---|---|

| Orange Extract | Green Chemistry, Ultrasound | Biodegradable, low cost, shorter reaction times | Greener synthesis pathway | researchgate.netresearchgate.net |

| Nano-kaoline/BF3/Fe3O4 | Nanocatalysis, Solvent-free | High yields, recyclable catalyst, environmentally friendly | Efficient and sustainable production | sharif.edu |

| Various Basic Catalysts (e.g., MgO, Ca(OH)₂) | One-pot reactions | Simple, efficient for multi-component reactions | Streamlined synthesis from simple precursors | nih.gov |

Discovery of Novel Chemical Reactivity and Transformation Pathways

The unique arrangement of functional groups in this compound provides a rich platform for exploring novel chemical transformations. The 4-chloro position is a key site for nucleophilic substitution, allowing for the introduction of a wide variety of substituents to modulate the molecule's properties.

Future research could focus on:

Nucleophilic Displacement: The chlorine atom at the C4 position can be displaced by various nucleophiles (e.g., amines, thiols, azides) to generate libraries of new derivatives. This approach has been used to synthesize 2-phenylimino-4H-chromene-3-carbonitriles from related precursors. scirp.org

Transformations of the Nitrile Group: The carbonitrile moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine. Each of these transformations opens up new avenues for creating derivatives with different biological or material properties.

Metal-Catalyzed Cross-Coupling Reactions: The C4-Cl bond could potentially participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of aryl, vinyl, or alkynyl groups. This would dramatically expand the structural diversity of accessible derivatives.

Annulation Reactions: The reactive nature of the coumarin core could be exploited in annulation reactions to build more complex, fused heterocyclic systems, a strategy that has been used to create novel flavanones incorporated with chromenes. nih.gov

Decomposition of Complex Biological Mechanisms at the Molecular Level

Chromene derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net A key future direction is to move beyond phenotypic screening and elucidate the precise molecular mechanisms by which this compound exerts its biological effects.

Potential areas of investigation include:

Enzyme Inhibition: Many chromene derivatives function as enzyme inhibitors. Future studies could investigate the inhibitory potential of this compound against key targets like protein kinases, tubulin, DNA gyrase, and cholinesterases. scirp.orgislandarchives.canih.gov For example, some chromene derivatives have been identified as tubulin inhibitors that induce apoptosis in cancer cells. scirp.org

Modulation of Signaling Pathways: Research could aim to identify which cellular signaling pathways are affected by the compound. This involves studying its effects on cell cycle progression, apoptosis induction, and inflammatory cascades. Related 2-amino-4H-chromene analogues have been shown to block cells in the G2/M phase of the cell cycle. scirp.org

Molecular Docking and Structural Biology: Computational docking studies can predict the binding modes of the compound within the active sites of target proteins. islandarchives.ca These in silico findings, when combined with experimental data from X-ray crystallography or NMR spectroscopy, can provide a detailed, atomic-level understanding of the drug-target interactions.

Table 2: Potential Biological Targets for Chromene-Based Compounds

| Target Class | Specific Example(s) | Associated Disease/Process | Reference |

|---|---|---|---|

| Cytoskeletal Proteins | Tubulin | Cancer | scirp.org |

| Protein Kinases | Various | Cancer, Inflammation | scirp.org |

| Topoisomerases | DNA Gyrase B | Bacterial Infections | islandarchives.ca |

| Hydrolases | Cholinesterases (AChE, BChE), β-Secretase | Neurodegenerative Diseases | nih.gov |

| Oxidoreductases | Monoamine Oxidase (MAO), Cyclooxygenases (COX) | Neurodegenerative Diseases, Inflammation | nih.govnih.gov |

Integration with Nanotechnology for Advanced Material Design and Mechanistic Probes

The integration of this compound with nanotechnology presents exciting opportunities for creating advanced materials and sophisticated biological tools. The coumarin core is inherently fluorescent, making it an attractive scaffold for developing optical probes.

Emerging research avenues include:

Fluorescent Probes: By functionalizing the coumarin core, it is possible to design chemosensors that respond to specific analytes, such as metal ions or biologically relevant small molecules, with a detectable change in fluorescence. researchgate.net The reactivity of the 4-chloro position could be used to attach specific recognition moieties.

Nanoparticle Functionalization: The compound could be conjugated to the surface of nanoparticles (e.g., gold, silica, quantum dots) to create targeted drug delivery systems or imaging agents. The nanoparticle can serve as a carrier, while the coumarin derivative acts as the therapeutic payload or a fluorescent reporter.

Mechanistic Probes: Attaching this molecule to a solid support or a nanoparticle can facilitate its use in biochemical assays to pull down target proteins or to study enzyme kinetics in heterogeneous systems.

Targeting of Underexplored Biological Pathways and Therapeutic Modalities

While much research on chromenes has focused on cancer and infectious diseases, the structural versatility of this compound makes it a candidate for exploring less conventional therapeutic targets.

Future research could target:

Neurodegenerative Diseases: Some chromone (B188151) derivatives have been investigated as multi-target-directed ligands for Alzheimer's disease by simultaneously inhibiting cholinesterases and β-secretase. nih.gov This suggests that the 4-chloro-coumarin scaffold could be a starting point for developing agents against complex multifactorial diseases.

Metabolic Disorders: The antidiabetic activity of certain 2H/4H-chromene analogues points to their potential role in modulating metabolic pathways. nih.gov Investigating the effect of this compound on targets related to diabetes and obesity is a promising area.

Tuberculosis and Other Neglected Diseases: The discovery of antituberculosis activity in some chromenes highlights the potential for this class of compounds to address urgent global health needs. nih.gov Screening against a broader range of pathogens could reveal novel therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-oxo-2H-chromene-3-carbonitrile, and how can reaction yields be improved?

- The compound is typically synthesized via cyclocondensation of substituted salicylaldehydes with active nitriles under acidic or basic conditions. For example, using chloro-substituted precursors with Knoevenagel condensation in ethanol under reflux can yield the chromene backbone . Modifying solvent polarity (e.g., switching from ethanol to DMF) or introducing microwave-assisted synthesis may enhance reaction efficiency and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For instance, the compound’s chloro and nitrile substituents can be validated using SHELXL for refinement . Complementary techniques like FT-IR (to confirm C≡N stretching at ~2200 cm⁻¹) and NMR (¹³C signals for carbonyl at ~160 ppm) are essential .

Q. What spectroscopic methods are most effective for characterizing electronic properties?

- UV-Vis spectroscopy can identify π→π* transitions in the chromene core (e.g., λmax ~300–350 nm), while cyclic voltammetry reveals redox potentials linked to the nitrile and carbonyl groups . TD-DFT calculations (using Gaussian or ORCA) can correlate experimental spectra with electronic structure .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond angles or torsional strain in this compound derivatives?

- Use Cremer-Pople puckering parameters to quantify non-planarity in the chromene ring . For example, deviations from planarity (e.g., due to steric effects from the chloro group) can be analyzed via ORTEP-3 visualizations . SHELXL refinement with Hirshfeld surface analysis may explain intermolecular interactions influencing bond angles .

Q. What strategies mitigate polymorphism in crystallization, and how does this affect bioactivity studies?

- Polymorphism can arise from solvent polarity (e.g., ethanol vs. acetonitrile). Screen solvents using High-Throughput Crystallization (HT-XRD) and analyze packing via Mercury software. For example, hydrogen-bonding patterns (e.g., C=O⋯H-N) in different polymorphs may alter solubility and ligand-receptor binding in biological assays .

Q. How can researchers reconcile conflicting data on the compound’s reactivity in nucleophilic substitution reactions?

- Contradictions may stem from solvent effects or competing reaction pathways. Perform kinetic studies (e.g., monitoring via HPLC) under varying conditions. For instance, the chloro group’s leaving ability in DMSO versus THF can be quantified using Hammett parameters . Computational modeling (e.g., DFT transition-state analysis) can identify dominant mechanisms .

Q. What advanced techniques quantify hydrogen-bonding networks and their impact on thermal stability?

- Graph-set analysis (as per Etter’s rules) can classify H-bond motifs (e.g., R₂²(8) rings) . Thermogravimetric analysis (TGA) paired with DSC reveals decomposition temperatures linked to H-bond strength. For example, strong N-H⋯O=C interactions may increase melting points by 20–30°C compared to weaker van der Waals packing .

Methodological Guidelines

- Crystallographic Refinement : Use SHELXL for high-resolution data (R-factor < 5%) and TWINABS for twinned crystals. Always validate with Rint and CC1/2 metrics .

- Data Reproducibility : Archive raw diffraction data (CIF files) in repositories like Cambridge Structural Database (CSD) and cross-validate with PLATON/ADDSYM .

- Computational Workflows : Combine Gaussian (geometry optimization), Multiwfn (electron density analysis), and VMD (visualization) for structure-property studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.